![molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3](/img/structure/B184002.png)
5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound with the molecular formula C9H6N4S . It is a derivative of the [1,2,4]triazino[5,6-b]indole group .
Synthesis Analysis
The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . Another method involves the condensation reaction with thiosemicarbazide using dioxane as a solvent and potassium carbonate as an alkali .Molecular Structure Analysis
The molecular structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be found in various databases . The InChI code for this compound is 1S/C9H6N4S/c14-9-11-8-7 (12-13-9)5-3-1-2-4-6 (5)10-8/h1-4H, (H2,10,11,13,14) .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, fusion of 1 with aromatic amines leads to the formation of 3-aryl-5-methyl-5H-1,2,4-triazino indoles . Another study reported the successful synthesis of 24 kinds of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 202.24 .Scientific Research Applications
Antibacterial Activity
The compound 5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied for its potential in antibacterial applications. The derivatives of this compound have shown promising results in in vitro antibacterial screenings, indicating its usefulness in developing new antibacterial agents .
Cancer Therapy Iron Chelation
This compound has also been explored for its potential use in cancer therapy as an iron chelator. Iron chelators can inhibit the growth of malignant solid cancers by arresting the cell cycle and inducing apoptosis. The structure of 5H-[1,2,4]triazino[5,6-b]indole derivatives has been designed based on known iron chelators like Deferoxamine and Deferasirox, which have shown significant anti-cancer activity .
Synthesis of Novel Derivatives
The introduction of different substituents into the 5H-[1,2,4]triazino[5,6-b]indole system can lead to the synthesis of novel derivatives with potential unique properties and applications. For instance, the first synthesis of tert-butyl-substituted derivatives has been achieved, which could lead to new research avenues in chemical synthesis .
Chemical Collection for Research
Sigma-Aldrich includes this compound in its collection of rare and unique chemicals provided to early discovery researchers. This indicates its importance and potential for various research applications where its unique properties might be leveraged .
Therapeutic Compounds
There is a patent that pertains to certain tricyclic compounds related to 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, indicating its relevance in the development of new therapeutic compounds .
Organic Electronics TADF Emitters
Although not directly related to 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, there is research on similar compounds for applications in organic electronics as thermally activated delayed fluorescence (TADF) emitters. This suggests that modifications of the compound could potentially be used in developing efficient and stable blue TADF emitters .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary statements include P501 (Dispose of contents/container to…), P270 (Do not eat, drink or smoke when using this product), P264 (Wash … thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) .
properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJKVRRTJDBSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951329 | |
Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
CAS RN |
28668-95-3 | |
Record name | 5H-1,2,4-Triazino(5,6-b)indole-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28668-95-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the antimicrobial activities of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?
A: Research indicates that 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives demonstrate promising antimicrobial activities against a range of pathogens. Notably, certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis [, ]. For example, compounds 3b, 3c, and 3i demonstrated potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 ± 0.00 μg/mL []. Further investigation revealed moderate antifungal activity against Candida albicans for several derivatives, with MIC values ranging from 31.25 to 200 μg/mL [].
Q2: How does the structure of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol impact its activity?
A: Modifications to the 5H-[1,2,4]triazino[5,6-b]indole-3-thiol scaffold significantly influence its biological activity. Introducing substituents at the 3-position with various alkyl or aryl groups can modulate its interactions with target enzymes or receptors, thereby affecting its potency and selectivity [, ]. For instance, incorporating a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group at the N-5 position yielded derivatives with enhanced antifungal activity against Candida albicans compared to the parent compound [].
Q3: What computational chemistry approaches have been used to study 5H-[1,2,4]triazino[5,6-b]indole-3-thiol?
A: Molecular docking studies have provided insights into the binding interactions of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives with target proteins. This approach was employed to investigate the binding affinities and interactions of these compounds with the Mycobacterium tuberculosis InhA protein, a key enzyme involved in mycolic acid biosynthesis and a validated drug target for tuberculosis treatment []. These simulations help predict the potential efficacy of novel derivatives and guide the design of more potent antitubercular agents.
Q4: Beyond antimicrobial activity, are there other potential applications for 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?
A: Research suggests that 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives possess antioxidant properties []. This discovery opens avenues for exploring their potential in treating conditions associated with oxidative stress. Further investigations are needed to elucidate their mechanisms of action and evaluate their efficacy in relevant biological models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.